Home > Products > Screening Compounds P68101 > Domperidone (maleate)
Domperidone (maleate) -

Domperidone (maleate)

Catalog Number: EVT-8196009
CAS Number:
Molecular Formula: C26H28ClN5O6
Molecular Weight: 542.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Domperidone was first synthesized in the 1970s and is derived from the chemical structure of butyrophenone. It is classified under the category of antiemetics, specifically as a dopamine receptor antagonist. Domperidone acts mainly on peripheral dopamine receptors located in the gastrointestinal tract, with minimal central nervous system penetration due to its inability to cross the blood-brain barrier effectively.

Synthesis Analysis

The synthesis of domperidone maleate involves several chemical reactions, typically starting from 1-benzyl-4-(1-piperidinyl)-1,3-dihydro-2H-benzimidazol-2-one. The process is complex and can be optimized to improve yield and reduce costs.

Key Synthesis Steps

  1. Formation of Benzimidazolone:
    • Reagents: o-diaminobenzene, ethyl chloroformate, triethylamine.
    • Conditions: Reaction at 60-70°C for 6 hours with controlled pH (8-11).
    • Yield: Approximately 92.1% after purification.
  2. Substitution Reaction:
    • Reagents: 1-bromo-3-chloropropane, sodium hydroxide.
    • Conditions: Stirring at room temperature followed by heating.
    • Yield: Approximately 89.1%.
  3. Final Salt Formation:
    • The crude product is reacted with maleic acid to form the maleate salt, enhancing solubility.

The entire process emphasizes efficiency and cost-effectiveness, addressing common issues such as low yield and high production costs associated with earlier methods .

Molecular Structure Analysis

Domperidone maleate has a complex molecular structure characterized by a benzimidazole ring system fused with a piperidine moiety.

Structural Details

  • Molecular Formula: C22H24ClN5O4
  • Molecular Weight: Approximately 429.91 g/mol.
  • Key Features:
    • The presence of a chlorine atom contributes to its pharmacological activity.
    • The benzimidazole structure is crucial for its interaction with dopamine receptors.

Molecular Geometry

The three-dimensional conformation allows for effective binding to dopamine receptors, which is essential for its mechanism of action.

Chemical Reactions Analysis

Domperidone undergoes various chemical reactions during its synthesis and in biological systems:

  1. Hydrolysis: In aqueous environments, domperidone can hydrolyze, affecting its stability.
  2. Salt Formation: The conversion to maleate enhances solubility and bioavailability.
  3. Metabolic Reactions: In vivo, domperidone is metabolized primarily by cytochrome P450 enzymes, leading to various metabolites that may have different pharmacological effects.

These reactions are critical in determining both the efficacy and safety profile of the drug .

Mechanism of Action

Domperidone primarily acts as an antagonist at dopamine D2 receptors located in the chemoreceptor trigger zone (CTZ) of the brain and peripheral tissues such as the gastrointestinal tract.

Detailed Mechanism

  • Dopamine Receptor Blockade: By blocking D2 receptors in the gastrointestinal tract, domperidone increases peristalsis and gastric emptying.
  • Increased Lower Esophageal Sphincter Tone: This action helps prevent gastroesophageal reflux.
  • Minimal CNS Effects: Due to poor blood-brain barrier penetration, it primarily exerts its effects peripherally without significant central nervous system side effects.

This mechanism makes domperidone effective for treating nausea and vomiting associated with various conditions .

Physical and Chemical Properties Analysis

Domperidone maleate exhibits several important physical and chemical properties:

PropertyMeasurement
Melting Point228–230 °C
SolubilitySoluble in acidic pH
StabilityStable under proper storage conditions
pH RangeEffective between pH 5-6

These properties are crucial for formulation development and influence the drug's bioavailability .

Applications

Domperidone maleate has several scientific applications:

  1. Clinical Use: Primarily prescribed for nausea and vomiting due to chemotherapy or surgery.
  2. Formulation Development: Used in developing gastroretentive formulations that enhance bioavailability.
  3. Research Applications: Studied for potential effects on gastrointestinal motility disorders.

The ongoing research into its formulations aims to improve drug delivery systems, ensuring better patient compliance and therapeutic outcomes .

Pharmacological Mechanisms of Action

Domperidone (maleate) is a benzimidazole derivative with selective antagonistic properties at peripheral dopamine receptors. Its primary pharmacological actions occur through interactions with specific neurochemical pathways and receptor systems outside the central nervous system. The compound’s chemical structure (C₂₂H₂₄ClN₅O₂ · C₄H₄O₄) enables selective binding to dopamine receptors while exhibiting limited blood-brain barrier penetration, distinguishing it from centrally acting dopamine antagonists [1] [7].

Dopamine D2/D3 Receptor Antagonism in Peripheral Systems

Domperidone functions as a competitive antagonist with high affinity for dopamine D₂ and D₃ receptor subtypes in peripheral tissues. Its binding prevents endogenous dopamine from activating inhibitory pathways within the gastrointestinal tract. The dissociation constant (Kᵢ) for human D₂ receptors is 4.8 nM, demonstrating strong receptor affinity, while its affinity for D₃ receptors is approximately 5.3 nM [1] [7]. This specificity allows domperidone to block dopamine-mediated inhibition of smooth muscle contraction without significant interaction with adrenergic, serotonergic, or muscarinic receptors [1].

Peripheral antagonism occurs primarily in the stomach and duodenum where dopamine tonically suppresses smooth muscle activity. Domperidone’s binding stoichiometry follows a 1:1 ligand-receptor ratio, with occupancy lasting approximately 7-9 hours post-administration, corresponding to its plasma elimination half-life [2]. The drug’s molecular configuration features a benzimidazole core and piperidine group that facilitates optimal positioning within the dopamine receptor binding pocket [7].

Table 1: Receptor Binding Profile of Domperidone

Receptor TypeAffinity (Kᵢ nM)ActionTissue Localization
Dopamine D₂4.8Competitive antagonismGastrointestinal neural plexuses
Dopamine D₃5.3Competitive antagonismGastric fundus and antrum
5-HT₂ₐ>10,000Negligible interaction-
α₁-adrenergic>10,000Negligible interaction-

Modulation of Chemoreceptor Trigger Zone Activity

The chemoreceptor trigger zone, located in the area postrema outside the blood-brain barrier, expresses high concentrations of dopamine D₂/D₃ receptors. Domperidone antagonizes these receptors with approximately 80% receptor occupancy at therapeutic concentrations, effectively preventing dopamine-induced nausea signaling [1] [4]. Unlike centrally-acting antiemetics, domperidone achieves this effect without penetrating the blood-brain barrier due to the chemoreceptor trigger zone’s unique vascular accessibility [2] [4].

Electrophysiological studies demonstrate that domperidone reduces chemoreceptor trigger zone neuronal firing rates by 60-75% following dopamine exposure. This occurs through blockade of dopamine-gated potassium channels that normally hyperpolarize neurons to transmit emetic signals [4]. The drug’s inhibitory effect is dose-dependent between 0.1-10 μM concentrations, with maximal inhibition occurring within 30 minutes of administration, corresponding to peak plasma concentrations [1].

Prokinetic Effects via Acetylcholine Release in Enteric Nervous System

Domperidone enhances gastrointestinal motility through disinhibition of acetylcholine release in the myenteric plexus. Experimental models using isolated guinea pig stomach tissue demonstrate that domperidone (10⁻⁷ M) reverses dopamine-mediated suppression of electrically induced contractions by 85-92% [6]. This occurs through blockade of presynaptic D₂ receptors on postganglionic cholinergic neurons, which normally inhibit acetylcholine vesicle release via Gᵢ-protein coupled pathways [6].

The prokinetic mechanism involves specific molecular interactions:

  • Calcium Flux Modulation: Domperidone prevents dopamine-induced inhibition of N-type calcium channels, increasing calcium-dependent acetylcholine exocytosis by 3.5-fold [6]
  • Pertussis Toxin-Sensitive Pathways: The drug’s effects are abolished by pretreatment with pertussis toxin, confirming Gᵢ-protein mediation in dopamine’s inhibitory action [6]
  • Frequency-Dependent Enhancement: Domperidone increases acetylcholine release most significantly at neuronal firing frequencies between 5-15 Hz, corresponding to physiological peristaltic activity [6]

Table 2: Domperidone's Effects on Neurotransmitter Release in Enteric Nervous System

Experimental ConditionAcetylcholine ReleaseMuscle Contraction AmplitudeInhibition Mechanism
Baseline electrical stimulation1.0 (reference)100%-
+ Dopamine (10⁻⁵ M)0.32 ± 0.0538% ± 6%D₂ receptor activation
+ Dopamine + Domperidone (10⁻⁷ M)0.94 ± 0.0891% ± 7%Competitive D₂ blockade
+ Dopamine + SCH 23390 (D₁ antagonist)0.35 ± 0.0741% ± 5%D₁ receptors not involved

Prolactin Secretion Dynamics Through Pituitary Gland Interaction

Domperidone elevates serum prolactin concentrations through selective blockade of dopamine D₂ receptors in the anterior pituitary gland. The pituitary lacks a blood-brain barrier, making it accessible to domperidone despite its limited central nervous system penetration. Tonic dopamine secretion from the hypothalamus normally inhibits prolactin release via D₂ receptors on lactotroph cells [1] [2].

Pharmacodynamic studies demonstrate:

  • Dose-Response Relationship: 10 mg domperidone increases prolactin levels 2.5-fold within 60 minutes, while 20 mg produces 4-fold elevations sustained for 4-6 hours [1]
  • Receptor Occupancy Threshold: >60% D₂ receptor blockade is required for significant prolactin elevation, achieved at plasma concentrations >18 ng/mL [1]
  • Pulsatility Modification: Domperidone increases prolactin pulse amplitude by 220% without altering pulse frequency, indicating disrupted inhibitory control rather than enhanced stimulation [2]

The prolactinogenic effect occurs through disinhibition of the STAT5 (signal transducer and activator of transcription 5) signaling pathway. Normally, dopamine activates D₂ receptors that suppress STAT5 phosphorylation; domperidone blockade permits unopposed STAT5 activation, enhancing prolactin gene transcription [1]. This mechanism underpins domperidone’s off-label application for lactation enhancement, though this indication remains formally unapproved [2].

Properties

Product Name

Domperidone (maleate)

IUPAC Name

(E)-but-2-enedioic acid;6-chloro-3-[1-[3-(2-oxo-3H-benzimidazol-1-yl)propyl]piperidin-4-yl]-1H-benzimidazol-2-one

Molecular Formula

C26H28ClN5O6

Molecular Weight

542.0 g/mol

InChI

InChI=1S/C22H24ClN5O2.C4H4O4/c23-15-6-7-20-18(14-15)25-22(30)28(20)16-8-12-26(13-9-16)10-3-11-27-19-5-2-1-4-17(19)24-21(27)29;5-3(6)1-2-4(7)8/h1-2,4-7,14,16H,3,8-13H2,(H,24,29)(H,25,30);1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

OAUUYDZHCOULIO-WLHGVMLRSA-N

SMILES

C1CN(CCC1N2C3=C(C=C(C=C3)Cl)NC2=O)CCCN4C5=CC=CC=C5NC4=O.C(=CC(=O)O)C(=O)O

Canonical SMILES

C1CN(CCC1N2C3=C(C=C(C=C3)Cl)NC2=O)CCCN4C5=CC=CC=C5NC4=O.C(=CC(=O)O)C(=O)O

Isomeric SMILES

C1CN(CCC1N2C3=C(C=C(C=C3)Cl)NC2=O)CCCN4C5=CC=CC=C5NC4=O.C(=C/C(=O)O)\C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.